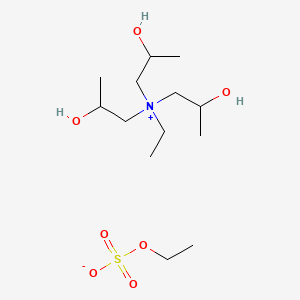
Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate is a quaternary ammonium compound with the molecular formula C13H31NO7S. It is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyltris(2-hydroxypropyl)ammonium ethyl sulphate typically involves the reaction of ethyl sulphate with tris(2-hydroxypropyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized quaternary ammonium compounds, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture and molecular biology experiments for its surfactant properties.
Medicine: Investigated for potential therapeutic applications due to its biocompatibility.
Industry: Utilized in the formulation of detergents, fabric softeners, and other cleaning products.
Mécanisme D'action
The mechanism of action of ethyltris(2-hydroxypropyl)ammonium ethyl sulphate involves its interaction with molecular targets through its quaternary ammonium group. This interaction can disrupt cell membranes, leading to its use as a surfactant and antimicrobial agent. The compound’s hydrophilic and hydrophobic regions allow it to interact with both water and lipid molecules, enhancing its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate can be compared to other quaternary ammonium compounds, such as:
Cetyltrimethylammonium bromide (CTAB): Known for its use in DNA extraction and as a surfactant.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetrabutylammonium bromide (TBAB): Commonly used as a phase transfer catalyst.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct surfactant properties and makes it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
85896-17-9 |
|---|---|
Formule moléculaire |
C13H31NO7S |
Poids moléculaire |
345.46 g/mol |
Nom IUPAC |
ethyl sulfate;ethyl-tris(2-hydroxypropyl)azanium |
InChI |
InChI=1S/C11H26NO3.C2H6O4S/c1-5-12(6-9(2)13,7-10(3)14)8-11(4)15;1-2-6-7(3,4)5/h9-11,13-15H,5-8H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clé InChI |
GWKCOEMKRSBYAA-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC(C)O)(CC(C)O)CC(C)O.CCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


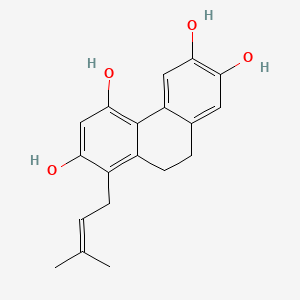

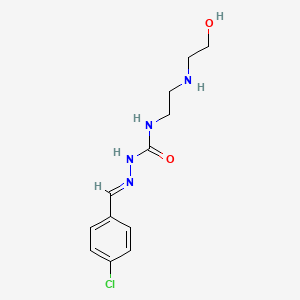

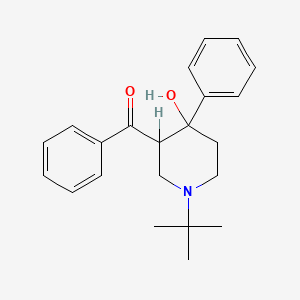
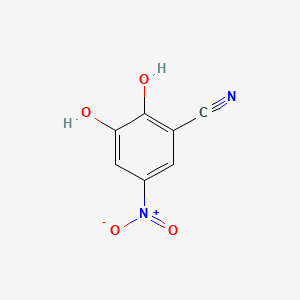
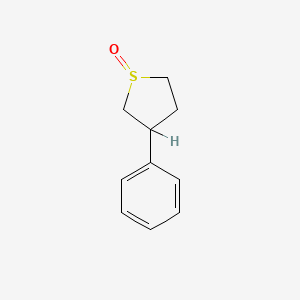
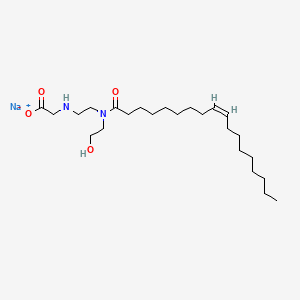
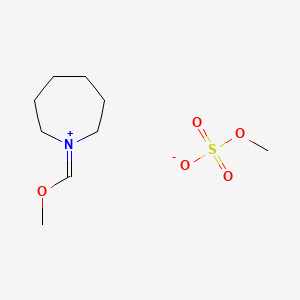
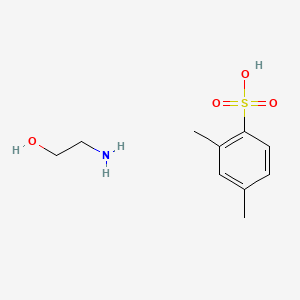


![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)

